Zinc sulfate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

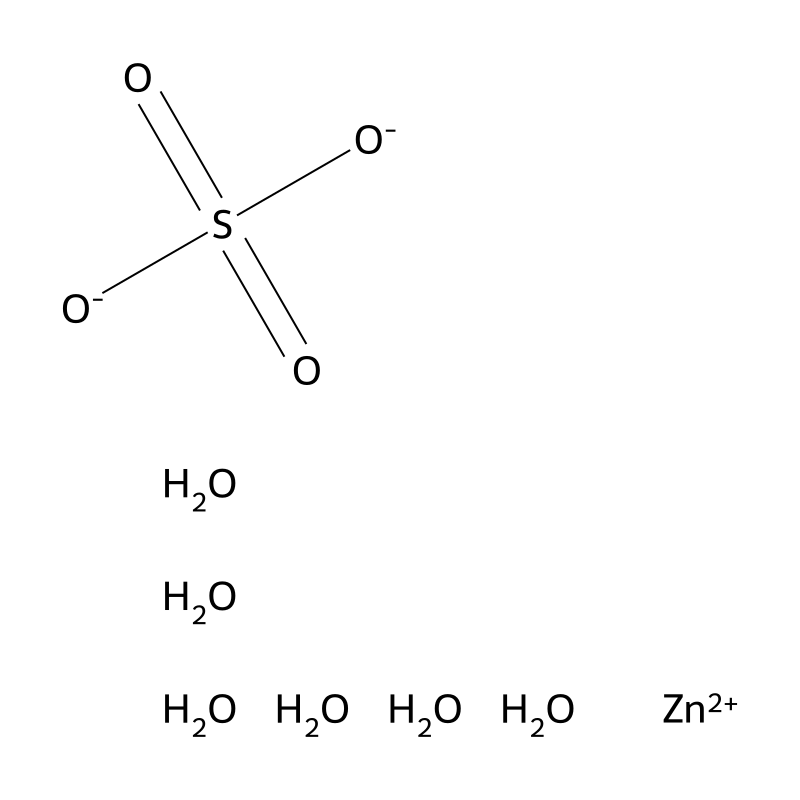

Zinc sulfate hexahydrate is an inorganic compound with the formula ZnSO₄·6H₂O. It is a colorless crystalline solid that is highly soluble in water. This compound, along with its heptahydrate form (ZnSO₄·7H₂O), is commonly referred to as "white vitriol" and has a long history of use in various applications, including agriculture, medicine, and industrial processes. Zinc sulfate hexahydrate typically contains about 23% zinc by weight and serves as an important source of zinc for both plants and animals .

Additionally, zinc metal can react with sulfuric acid to produce zinc sulfate and hydrogen gas:

In aqueous solutions, zinc sulfate dissociates into zinc ions and sulfate ions, which can participate in various reactions, such as precipitation reactions with barium sulfate:

Zinc is an essential trace element that plays a critical role in numerous biological functions. Zinc sulfate hexahydrate serves as a dietary supplement to treat or prevent zinc deficiency, which can lead to various health issues such as impaired immune function, delayed wound healing, and growth retardation in children. In agriculture, it is vital for plant growth, influencing enzyme activity and metabolic processes. Symptoms of zinc deficiency in plants include chlorosis and stunted growth .

The synthesis of zinc sulfate hexahydrate can be achieved through several methods:

- Direct Reaction: Combining zinc oxide or metallic zinc with sulfuric acid in the presence of water.

- Neutralization: Reacting zinc carbonate with sulfuric acid.

- Hydration of Anhydrous Zinc Sulfate: Adding water to anhydrous zinc sulfate under controlled conditions to form the hexahydrate.

These methods ensure the production of high-purity zinc sulfate suitable for various applications .

Zinc sulfate hexahydrate has diverse applications across several fields:

- Agriculture: Used as a fertilizer to correct zinc deficiency in crops, promoting healthy growth and improving yield.

- Animal Nutrition: Added to animal feed as a source of essential zinc.

- Industrial Uses: Employed in the production of rayon, as a mordant in dyeing processes, and in electroplating.

- Medical Uses: Utilized as a dietary supplement for preventing or treating zinc deficiency and as part of oral rehydration solutions .

Interaction studies involving zinc sulfate hexahydrate often focus on its effects on other compounds within biological systems. For instance:

- Nutrient Interactions: Zinc can influence the absorption of other minerals such as copper and iron. Excessive zinc may lead to deficiencies in these minerals due to competitive absorption.

- Pharmaceutical Interactions: Zinc supplements can affect the efficacy of certain medications by altering their absorption or metabolism.

- Environmental Interactions: Zinc sulfate can interact with soil components, influencing nutrient availability and microbial activity .

Zinc sulfate hexahydrate shares similarities with several other compounds containing zinc, but it also exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Formula | Hydration State | Key Characteristics |

|---|---|---|---|

| Zinc Sulfate Heptahydrate | ZnSO₄·7H₂O | Heptahydrate | More water molecules than hexahydrate; common in fertilizers. |

| Zinc Sulfate Anhydrous | ZnSO₄ | Anhydrous | Lacks water; used in industrial applications where moisture is undesirable. |

| Zinc Oxide | ZnO | None | Used primarily for its antibacterial properties; does not provide soluble zinc. |

| Zinc Acetate | Zn(C₂H₃O₂)₂ | None | Soluble form used in dietary supplements; different anion compared to sulfates. |

| Zinc Carbonate | ZnCO₃ | None | Used as a dietary supplement; reacts differently compared to sulfates. |

Zinc sulfate hexahydrate is particularly valued for its high solubility and bioavailability compared to other forms of zinc compounds, making it an effective choice for agricultural and nutritional applications .

Crystallographic Characteristics

Zinc sulfate hexahydrate crystallizes in the monoclinic system with space group C2/c and unit cell parameters a = 9.969(1) Å, b = 7.2441(7) Å, c = 24.249(3) Å, and β = 98.488(5)° [5]. The structure consists of [Zn(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra interconnected via hydrogen bonds (Fig. 1). Each zinc ion is coordinated by six water molecules, while sulfate ions act as hydrogen-bond acceptors, forming a three-dimensional network. Neutron diffraction studies of deuterated analogs (ZnSO₄·6D₂O) confirm that all water molecules participate in linear hydrogen bonds with O···O distances ranging from 2.70 to 2.85 Å [4]. Unlike tetrahydrate forms, bifurcated hydrogen bonds are absent due to the absence of packing constraints between sulfate and metal-oxygen polyhedra [4].

Table 1: Crystallographic parameters of zinc sulfate hexahydrate

| Parameter | Value |

|---|---|

| Space group | C2/c |

| a (Å) | 9.969(1) |

| b (Å) | 7.2441(7) |

| c (Å) | 24.249(3) |

| β (°) | 98.488(5) |

| Z | 8 |

| Coordination | Octahedral (Zn–O) |

Morphological Variations under Different Formation Conditions

The crystal habit of zinc sulfate hexahydrate is highly sensitive to relative humidity (RH) and temperature. At 43% RH and 23°C, dehydration of goslarite (ZnSO₄·7H₂O) yields well-defined hexagonal plates of the hexahydrate [2]. Conversely, rapid crystallization from supersaturated solutions produces dendritic or spherulitic aggregates due to kinetically controlled growth. In humidity-buffered environments (e.g., MgNO₃-D₂O at 43% RH), the hexahydrate forms stable monoclinic prisms with {110} and {001} faces dominant [2]. Phase stability studies indicate that below 33% RH, further dehydration to gunningite (ZnSO₄·H₂O) occurs within 11 days, whereas the hexahydrate persists for 70 days at 43% RH [2].

Structural Comparison with Other Zinc Sulfate Hydrates

Zinc sulfate forms three primary hydrates: hexahydrate (bianchite), tetrahydrate (boyleite), and heptahydrate (goslarite). The hexahydrate differs structurally from the tetrahydrate (space group P2₁/n) in two key aspects:

- Coordination geometry: The tetrahydrate contains [Zn(H₂O)₄]²⁺ octahedra with two sulfate oxygen atoms completing the coordination sphere, whereas the hexahydrate features exclusively aqua ligands [4].

- Hydrogen bonding: Boyleite exhibits bifurcated hydrogen bonds (D···O distances: 1.95–2.15 Å) due to ring-packing constraints between sulfate and zinc polyhedra, a feature absent in the hexahydrate [4].

The heptahydrate (goslarite) adopts an orthorhombic structure (Pnma) with seven water molecules coordinating zinc, forming a more open framework susceptible to dehydration [2].

Table 2: Structural comparison of zinc sulfate hydrates

| Property | Hexahydrate | Tetrahydrate | Heptahydrate |

|---|---|---|---|

| Space group | C2/c | P2₁/n | Pnma |

| Zn coordination | 6 H₂O | 4 H₂O + 2 SO₄ | 7 H₂O |

| H-bond type | Linear | Bifurcated | Linear |

| Stability (RH) | 33–43% | Metastable | >60% |

Crystallization Behavior and Mechanisms

Crystallization of zinc sulfate hexahydrate proceeds via a two-step mechanism: nucleation of amorphous precursors followed by oriented attachment of [Zn(H₂O)₆]²⁺ and [SO₄]²⁻ ions. In situ synchrotron studies reveal that supersaturation levels above 1.5×10⁻³ M trigger rapid nucleation (τ ≈ 120 s), with growth rates along the b-axis exceeding those along a and c by a factor of 2.3 [2]. Dehydration of goslarite to the hexahydrate involves topotactic transformation, preserving the original crystal morphology while reducing the water content from seven to six molecules per formula unit [2]. Impurities such as Fe²⁺ (common in natural bianchite) retard crystallization kinetics by adsorbing onto {110} surfaces, promoting twinning and polycrystalline aggregates [3].

The phase diagram for the ZnSO₄–H₂O system (Fig. 3) illustrates the narrow stability field of the hexahydrate between 33% and 43% RH at 23°C [2]. Outside this range, reversible transitions to gunningite (low RH) or goslarite (high RH) occur, underscoring the hydrate’s sensitivity to environmental conditions.

Figure 3: Phase stability fields of zinc sulfate hydrates

(Adapted from humidity-buffer experiments in [2])

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard